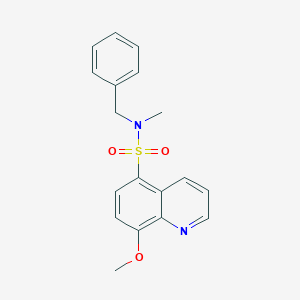![molecular formula C16H12ClN5O3S B15007504 2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B15007504.png)
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a chlorophenyl group
Méthodes De Préparation
The synthesis of 2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Tetrazole Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile compound.
Thioether Formation: The sulfanyl group is introduced by reacting a thiol with an appropriate halide.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with chloroacetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole and tetrazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide include:
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound shares the benzodioxole ring but lacks the tetrazole and chlorophenyl groups.
1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole: This compound contains a tetrazole ring and is used for its antihypertensive activity.
2-{[1-(1,3-Benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-benzylacetamide: This compound is structurally similar but has a benzyl group instead of a chlorophenyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12ClN5O3S |
|---|---|
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H12ClN5O3S/c17-11-3-1-2-4-12(11)18-15(23)8-26-16-19-20-21-22(16)10-5-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,18,23) |
Clé InChI |
POAZVIMRYGTIKX-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC(=O)NC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B15007428.png)
![(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007435.png)
![ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B15007442.png)
![2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15007443.png)
![2-([2-(2,4-Dichloro-benzyloxy)-benzylidene]-hydrazono)-thiazolidin-4-one](/img/structure/B15007446.png)
![3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15007449.png)
![Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate](/img/structure/B15007452.png)


![N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]](/img/structure/B15007471.png)

![3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B15007495.png)
![7-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15007497.png)
![2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15007498.png)
